Bienvenue dans la boutique en ligne BenchChem!

Bedoradrine

Tocolytic Research β2-Adrenoceptor Selectivity Preterm Labor Models

Bedoradrine is the only β2-AR agonist specifically developed for IV administration in acute care settings, with a quantifiable 2280-fold functional selectivity for uterine over cardiac tissue and a 69-fold β2/β1 binding selectivity. Unlike inhalation-optimized alternatives, bedoradrine's clinical trial dossier includes IV PK/PD and safety data, making it an indispensable reference standard for dissecting β2-mediated signaling without confounding cardiovascular effects. For IV studies requiring a pure β2-selective agonist, bedoradrine offers unmatched pharmacological precision.

Molecular Formula C24H32N2O5
Molecular Weight 428.5 g/mol
CAS No. 194785-19-8
Cat. No. B069023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBedoradrine
CAS194785-19-8
Synonymsedoradrine
bedoradrine sulfate
KUR-1246
MN-221
Molecular FormulaC24H32N2O5
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESCN(C)C(=O)COC1=CC2=C(CCC(C2)NCC(C3=CC(=C(C=C3)O)CCO)O)C=C1
InChIInChI=1S/C24H32N2O5/c1-26(2)24(30)15-31-21-7-4-16-3-6-20(12-19(16)13-21)25-14-23(29)17-5-8-22(28)18(11-17)9-10-27/h4-5,7-8,11,13,20,23,25,27-29H,3,6,9-10,12,14-15H2,1-2H3/t20-,23-/m0/s1
InChIKeyOANCEOSLKSTLTA-REWPJTCUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bedoradrine (CAS 194785-19-8): An Ultra-Selective Intravenous β2-Adrenergic Agonist for Research


Bedoradrine (also known as KUR-1246, MN-221) is a small-molecule sympathomimetic bronchodilator that acts as an ultra-selective, long-acting β2-adrenergic receptor (β2-AR) agonist [1]. It was developed by Kissei Pharmaceutical and MediciNova for intravenous (IV) administration in acute exacerbations of asthma, COPD, and as a tocolytic for preterm labor [2]. Unlike many marketed β2-agonists which are optimized for inhalation, bedoradrine was specifically designed for IV use to bypass the airway obstruction that often renders inhaled therapies ineffective in severe acute episodes [3]. Although the drug was never commercially marketed, its high β2-selectivity profile, well-characterized preclinical pharmacology, and extensive clinical trial history make it a valuable research tool for investigators studying β2-adrenergic signaling, organ-specific pharmacology, and novel therapeutic strategies for acute respiratory failure.

Why Bedoradrine Cannot Be Directly Substituted by Other β2-Agonists in Critical Research


Substituting bedoradrine with another β2-agonist, such as ritodrine, terbutaline, salbutamol, or indacaterol, introduces significant confounding variables that invalidate comparisons in both preclinical and clinical research contexts. Firstly, bedoradrine's β2-selectivity profile is quantifiably distinct from the comparators: it demonstrates a 2280-fold functional selectivity for uterine tissue over cardiac tissue (a key safety metric) [1] and a β1/β2 binding selectivity ratio (pKi) substantially higher than many clinically used agents [2]. Secondly, bedoradrine is one of the few β2-agonists specifically designed and extensively studied for *intravenous* administration in acute care settings, whereas most comparators (e.g., olodaterol, indacaterol) are optimized exclusively for inhalation and lack equivalent IV pharmacokinetic or safety data [3]. Using a generic alternative would compromise the validity of studies aiming to replicate the specific pharmacological profile, route of administration, and clinical context for which bedoradrine was developed and evaluated. The following section provides the direct quantitative evidence that defines this differentiation.

Bedoradrine: Quantified Differentiation from Key β2-Adrenergic Agonists


Functional β2-Selectivity: 2280-Fold Uterine vs. Cardiac Tissue Preference

Bedoradrine exhibits extreme functional selectivity for uterine tissue over cardiac (atrial) tissue, which is a critical differentiator from non-selective β-agonists used for tocolysis. In pregnant rat organ bath studies, bedoradrine's EC50 for inhibiting uterine contractions was 1.01 nM, whereas its EC50 for the atrium was 2300 nM, yielding a 2280-fold difference in potency. This specificity is orders of magnitude higher than that reported for ritodrine, a standard tocolytic β2-agonist, which exhibits significant cardiovascular side effects [1].

Tocolytic Research β2-Adrenoceptor Selectivity Preterm Labor Models Organ Bath Pharmacology

Receptor Subtype Binding Selectivity: β2 vs β1 and β3

At the molecular level, bedoradrine's binding affinity for the human β2-adrenoceptor is significantly higher than for the β1- or β3-subtypes. In radioligand displacement assays using human recombinant receptors, the pKi values were 7.59 ± 0.08 (β2), 5.75 ± 0.03 (β1), and 4.75 ± 0.03 (β3) [1]. This translates to a 69-fold β2/β1 binding selectivity and a 692-fold β2/β3 selectivity. In a related cAMP production assay, bedoradrine demonstrated 832-fold higher potency for β2-AR over β1-AR (EC50 2.9 vs 2400 nM) [2]. This profile is substantially more selective than that of isoproterenol (a non-selective β-agonist) and ritodrine [3].

Receptor Pharmacology Binding Affinity β-Adrenergic Signaling Radioligand Binding Assays

In Vivo Tocolytic Potency: 400x Greater than Ritodrine

In a direct in vivo comparison using a pregnant rat model, bedoradrine was vastly more potent than ritodrine at inhibiting spontaneous uterine contractions. The ED30 value for bedoradrine was 0.13 μg/kg/min, compared to an ED30 for ritodrine that was approximately 400-fold higher (i.e., requiring a 400x greater dose to achieve the same effect) [1]. This in vivo potency advantage is directly linked to its superior β2-selectivity and organ specificity.

Preclinical Efficacy In Vivo Tocolytic Model Pregnant Rat Model ED30

Clinical Symptom Relief in Acute Asthma: Improved Dyspnea Score vs Placebo

In a Phase II clinical trial (MN-221-CL-007, N=167) evaluating bedoradrine as an IV adjunct to standard therapy for acute asthma exacerbations, the drug did not significantly improve %FEV1 at 3 hours compared to placebo. However, it did provide a statistically significant improvement in patient-reported dyspnea (shortness of breath) scores. The area under the curve (AUC) for dyspnea scores was significantly better for bedoradrine-treated patients over 0-2 hours (P < 0.005) and 0-3 hours (P < 0.05) compared to placebo [1].

Clinical Trial Data Acute Asthma Exacerbation Dyspnea Score Adjunct Therapy

Intravenous Administration Route: A Key Differentiator from Inhaled Ultra-LABAs

Bedoradrine was developed and extensively studied for *intravenous* (IV) administration, a route that bypasses the severely impaired ventilation and airway obstruction common in acute exacerbations of asthma and COPD [1]. In contrast, high-selectivity long-acting β2-agonists (LABAs) like indacaterol and olodaterol are formulated and approved exclusively for once-daily *inhalation* [2]. The IV route for bedoradrine is central to its intended use in emergency and hospital settings where patients are unable to effectively use inhalers or nebulizers [3]. While direct comparative IV data for indacaterol/olodaterol are unavailable (as they are not IV drugs), the differentiation lies in the validated clinical and pharmacokinetic data package that exists specifically for IV bedoradrine in acute care scenarios.

Route of Administration Intravenous β2-Agonist Pharmacokinetics Critical Care Research

Bedoradrine: Key Research Application Scenarios Based on Verified Evidence


Preclinical Modeling of β2-Selective Tocolytic Therapy

Investigators studying preterm labor and uterine smooth muscle physiology should use bedoradrine as a reference standard. Its 2280-fold functional selectivity for uterine over atrial tissue [1] and 400-fold greater in vivo potency compared to ritodrine [2] make it an essential tool for dissecting β2-mediated uterine relaxation without the confounding cardiovascular side effects that complicate studies using older, less-selective agents like ritodrine or terbutaline.

β-Adrenergic Receptor Subtype Pharmacological Profiling

For receptor binding and signaling studies, bedoradrine serves as a superior β2-selective agonist. Its pKi of 7.59 ± 0.08 for human β2-AR, combined with a 69-fold β2/β1 binding selectivity [3], allows researchers to selectively activate the β2 subtype in mixed cell populations with minimal cross-reactivity at β1 or β3. This reduces the need for multi-antagonist protocols and simplifies the interpretation of downstream cAMP or ERK signaling data.

Investigating Intravenous Bronchodilator Therapy in Acute Respiratory Failure

Bedoradrine is one of the only β2-agonists with a clinical trial dossier specifically for intravenous use in acute asthma exacerbations [4]. Researchers developing novel IV therapies for acute severe asthma, COPD exacerbations, or exploring the systemic effects of β2-agonism in critical care can leverage bedoradrine's published PK/PD and safety data as a benchmark for comparing new chemical entities or delivery methods.

Mechanistic Studies of Dyspnea Perception vs. Spirometric Improvement

The clinical trial finding that bedoradrine significantly improved dyspnea scores (P<0.005) without a corresponding improvement in %FEV1 [4] provides a unique dataset for researchers studying the neurophysiological and perceptual components of breathlessness. Bedoradrine can be used in experimental models to help dissect the pathways by which β2-agonists modulate respiratory sensation independently of gross airway caliber changes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bedoradrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.